Balanced Triple Reuptake Inhibition Profile vs. SSRI Comparators
The compound is described in the patent as exhibiting balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, a profile that contrasts with selective serotonin reuptake inhibitors (SSRIs) which preferentially target SERT [1]. The patent specifically states that compounds of the invention show sub-micromolar to micromolar activity across all three transporters, citing a preferred IC50 range of below 1 to about 100 μM [1]. While individual IC50 values for this precise compound are not tabulated in the public patent, its inclusion in the list of preferred compounds implies it meets this balanced triple inhibition criterion [1].
| Evidence Dimension | Triple monoamine reuptake inhibition (SERT, NET, DAT) |
|---|---|
| Target Compound Data | Balanced activity; preferred IC50 range <1–100 μM (class-level claim) |
| Comparator Or Baseline | SSRI comparators (e.g., fluoxetine, paroxetine) selectively inhibit SERT with IC50 typically in low nanomolar range but lack significant NET/DAT activity |
| Quantified Difference | Qualitative polypharmacology advantage; precise fold-selectivity data not disclosed for this compound |
| Conditions | In vitro synaptosomal reuptake assay (as referenced in WO 97/30997) |
Why This Matters
A balanced triple reuptake inhibitor offers a distinct pharmacological hypothesis for depression treatment compared to SSRIs, potentially addressing anhedonia and cognitive symptoms associated with dopaminergic dysfunction.
- [1] Peters, D.; Mikkelsen, L. M. Novel 3-aza-spiro[5.5]undec-8-ene derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. WO2007000464A1, 2007. View Source
